molecular formula C18H14FN3O3 B10986305 N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide

N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide

Cat. No.: B10986305
M. Wt: 339.3 g/mol
InChI Key: LMHNFUJHSCLMGV-UHFFFAOYSA-N
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Description

N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a synthetic organic compound that belongs to the quinazolinone class. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the quinazolinone moiety, along with the fluorine atom, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the quinazolinone ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Acetylation: The acetyl group is introduced by reacting the fluorinated quinazolinone with acetic anhydride in the presence of a base like pyridine.

    Coupling with Phenylacetamide: The final step involves coupling the acetylated quinazolinone with 4-aminophenylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone moiety is known to inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide can be compared with other quinazolinone derivatives, such as:

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

    Erlotinib: Another EGFR inhibitor with similar applications in oncology.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the acetyl group enhances its stability, bioavailability, and target specificity compared to other quinazolinone derivatives.

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C18H14FN3O3

Molecular Weight

339.3 g/mol

IUPAC Name

N-[4-[2-(6-fluoro-4-oxoquinazolin-3-yl)acetyl]phenyl]acetamide

InChI

InChI=1S/C18H14FN3O3/c1-11(23)21-14-5-2-12(3-6-14)17(24)9-22-10-20-16-7-4-13(19)8-15(16)18(22)25/h2-8,10H,9H2,1H3,(H,21,23)

InChI Key

LMHNFUJHSCLMGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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